molecular formula C11H14N2O B13214718 1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one

1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one

Cat. No.: B13214718
M. Wt: 190.24 g/mol
InChI Key: PVEFFJGLLKPEBO-UHFFFAOYSA-N
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Description

1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one is a heterocyclic compound featuring a pyrrolidine core substituted at position 4 with a pyridin-2-yl group and at position 1 with an acetyl moiety. Key characterization techniques include:

  • NMR spectroscopy: Aromatic protons (δ ~7.88–7.36 ppm) and carbonyl carbons (δ ~197.7 ppm) align with related pyrrolidine-ketone derivatives .
  • HRMS: Molecular ion peaks (e.g., m/z 232.1695 for C₁₅H₂₁NO⁺) confirm molecular formula integrity .
  • IR spectroscopy: Strong C=O stretches (~1688 cm⁻¹) and aromatic C=C vibrations (~1605 cm⁻¹) are characteristic .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(4-pyridin-2-ylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C11H14N2O/c1-8(14)9-6-12-7-10(9)11-4-2-3-5-13-11/h2-5,9-10,12H,6-7H2,1H3

InChI Key

PVEFFJGLLKPEBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CNCC1C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one typically involves multi-step reactions. One common synthetic route includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings allow the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Substituent Variations

The compound’s structural uniqueness lies in its pyrrolidine-pyridine-acetyl scaffold. Comparisons with analogues highlight key differences (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Substituents Yield Physical State Notable Spectral Data
1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one* C₁₁H₁₄N₂O Pyridin-2-yl, acetyl C=O IR: ~1688 cm⁻¹
1-(4-(1-Propylpyrrolidin-3-yl)phenyl)ethan-1-one C₁₅H₂₁NO Phenyl, propyl, acetyl 70% Brown oil δ 197.7 ppm (C=O); m/z 232.1695
1-(4-(tert-butyl)phenyl)-2-morpholino-2-(pyridin-2-yl)ethan-1-one C₂₁H₂₈N₂O₂ tert-Butyl, morpholino, pyridin-2-yl 92% Yellow oil δ 195.0 ppm (C=O); m/z 313.1552
1-(4-(methylthio)phenyl)-2-morpholino-2-(pyridin-2-yl)ethan-1-one C₁₇H₁₇ClN₂O₂ Methylthio, morpholino δ 195.5 ppm (C=O); m/z 317.1057
1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-(furan-2-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one C₁₈H₁₂Cl₂N₂O₃S Furan, dichlorothiophene, amino 95% Yellow solid Mp 214–216°C

*Hypothetical data inferred from analogues.

Key Observations :

  • Substituent Effects: Pyridine vs. Morpholino Groups: Morpholino-containing analogues (e.g., ) exhibit higher yields (92%) due to stabilized intermediates during synthesis . Heteroaromatic Systems: Fused-ring systems (e.g., furo[2,3-b]pyridine in ) increase melting points (>200°C) and crystallinity compared to oily acetyl-pyrrolidines .

Electronic and Spectral Trends

  • Carbonyl Stretching (IR): Acetylated pyrrolidines show C=O stretches near 1688–1685 cm⁻¹, while morpholino-substituted ketones (e.g., ) exhibit downfield shifts (~195 ppm in ¹³C NMR) due to electron-withdrawing effects .
  • Aromatic Proton Environments :
    • Pyridin-2-yl protons resonate at δ ~7.88–8.2 ppm (doublets), whereas thiophene or furan substituents () show upfield shifts (δ ~6.5–7.5 ppm) .

Biological Activity

1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2OC_{11}H_{14}N_{2}O, and it features a pyridine ring attached to a pyrrolidine moiety, which contributes to its biological properties. The compound's structure allows for various interactions with biological targets, potentially influencing its activity.

Pharmacological Effects

  • Anticancer Activity : Recent studies indicate that derivatives of pyridine and pyrrolidine compounds exhibit significant anticancer properties. For instance, related compounds have shown potent inhibition against various cancer cell lines, suggesting that structural modifications can enhance their efficacy against tumors. The IC50 values for some derivatives have been reported as low as 30 nM in specific assays targeting cancer cell proliferation .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated that similar pyrrolidine derivatives possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values ranging from 3.12 to 12.5 µg/mL were observed against Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their neuroprotective effects. Some studies suggest that these compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications at specific positions on the pyridine or pyrrolidine rings can significantly alter potency and selectivity against various biological targets:

Modification Effect on Activity
Substituents on Pyridine RingEnhanced binding affinity to target proteins
Variations in PyrrolidineAltered pharmacokinetics and bioavailability
Positioning of Functional GroupsChanges in mechanism of action

Case Study 1: Anticancer Activity

A study published in 2024 examined a series of pyridine-pyrrolidine derivatives, including this compound, for their anticancer properties. The results indicated that certain modifications led to improved selectivity and potency against breast cancer cell lines, with IC50 values significantly lower than those of existing chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial potential of this class of compounds. The study revealed that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of 1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one?

  • Methodological Answer : Utilize a combination of NMR (¹H and ¹³C) to confirm the pyridine and pyrrolidine ring connectivity, FT-IR to verify carbonyl (C=O) and aromatic C-H stretching frequencies, and mass spectrometry (HRMS) for molecular weight validation. Cross-reference computed InChI descriptors (e.g., InChI=1S/C15H17NO3) with experimental data to resolve ambiguities in stereochemistry or substituent positions .

Q. What synthetic routes are documented for preparing this compound?

  • Methodological Answer : A common approach involves Mannich reactions or cyclocondensation of pyridine-2-carboxaldehyde with pyrrolidine precursors. For example, stepwise alkylation of pyrrolidin-3-yl intermediates with acetyl groups under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Optimize yields by controlling reaction temperature (50–80°C) and solvent polarity .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC for impurities (e.g., oxidation byproducts) and track changes in melting point or crystallinity using differential scanning calorimetry (DSC) . Note that decomposition products may include pyrrolidine ring-opened derivatives or acetylated pyridine analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from stereochemical variations or solvent-dependent aggregation . Perform chiral HPLC to isolate enantiomers and test their individual activities. Validate solubility effects using dynamic light scattering (DLS) to detect nanoparticle formation in aqueous buffers .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to map the acetyl-pyrrolidine moiety’s binding affinity toward hydrophobic pockets in target proteins. Validate predictions with MD simulations (AMBER/CHARMM) to assess conformational stability. Prioritize targets with conserved pyridine-binding residues (e.g., His or Asp in kinase ATP pockets) .

Q. What experimental designs mitigate limitations in studying the compound’s environmental degradation pathways?

  • Methodological Answer : Address sample degradation (e.g., organic compound breakdown in wastewater) by incorporating continuous cooling (4°C) during long-term studies and using HSI (hyperspectral imaging) for real-time monitoring of degradation byproducts. Include control matrices spiked with stabilizers (e.g., ascorbic acid) to isolate degradation kinetics .

Safety and Hazard Mitigation

Q. What PPE and handling protocols are critical for safe laboratory use of this compound?

  • Methodological Answer : Wear nitrile gloves , goggles , and lab coats to prevent skin/eye contact. Use fume hoods with ≥0.5 m/s airflow to avoid inhalation of aerosols. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation. Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation .

Q. How should researchers address discrepancies in reported toxicity data (e.g., LD₅₀ variations)?

  • Methodological Answer : Re-evaluate toxicity assays using standardized protocols (OECD 423 or 425). Test the compound in multiple cell lines (e.g., HepG2, HEK293) to account for tissue-specific responses. Cross-validate in vivo data with computational tools like TEST (Toxicity Estimation Software Tool) to identify structural alerts (e.g., pyrrolidine ring liability) .

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